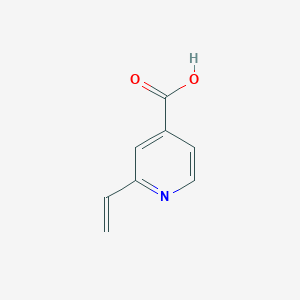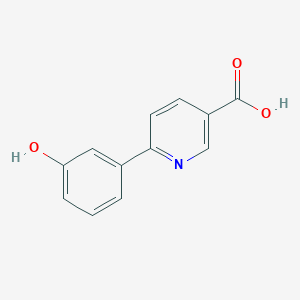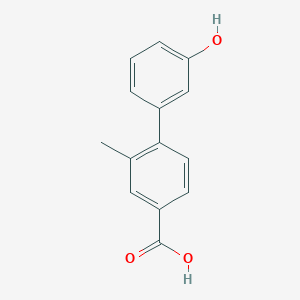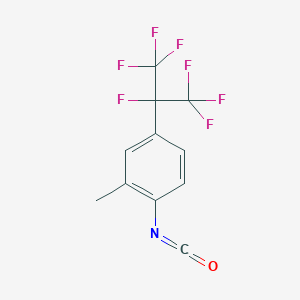![molecular formula C25H27N3 B6320056 2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine CAS No. 221391-09-9](/img/structure/B6320056.png)
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine
概要
説明
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine (2,6-BisP) is an organic compound used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic aromatic compound with a pyridine ring. It is a building block for a number of potential drug molecules and is used in a variety of biochemical and physiological experiments.
科学的研究の応用
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine has been used in a variety of scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. It has been used as a building block for a number of potential drug molecules, including those targeting cancer, inflammation, and metabolic diseases. It has also been used in a variety of biochemical and physiological experiments, including those related to the study of enzyme kinetics, receptor-ligand interactions, and drug metabolism.
作用機序
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine acts as a ligand for a variety of enzymes and receptors. It binds to the active sites of enzymes and receptors, which can then lead to changes in the activity of the target enzyme or receptor. It can also act as a competitive inhibitor, blocking the binding of other ligands to the target enzyme or receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, which can lead to changes in the expression of genes and proteins involved in a variety of biological processes. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
実験室実験の利点と制限
2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine has a number of advantages for lab experiments. It is relatively easy to synthesize and is available commercially. It is also relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It can be toxic to cells and can interfere with other compounds in the reaction mixture.
将来の方向性
There are a number of potential future directions for research involving 2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine. These include the development of more efficient synthesis methods, the investigation of its effects on other enzymes and receptors, and the study of its potential therapeutic applications. Additionally, this compound could be used as a tool to study the mechanism of action of other drugs, or to develop new drugs with improved efficacy.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-[6-[N-(2,4-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-22(18(3)14-16)26-20(5)24-8-7-9-25(28-24)21(6)27-23-13-11-17(2)15-19(23)4/h7-15H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXGFSOECWJBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-Piperidinyloxy)phenyl]acetamide](/img/structure/B6319974.png)












